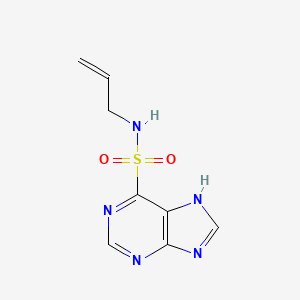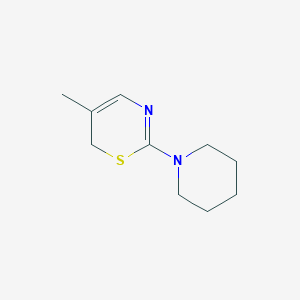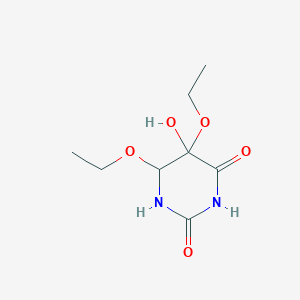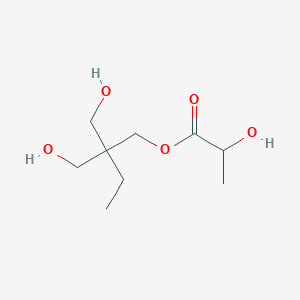
4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene is a fluorinated organic compound with the molecular formula C6H3F7 It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atoms into the molecular structure. One common method involves the reaction of 1,3-pentadiene with fluorinating agents under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems. The specific pathways and molecular targets depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentanoic acid
- 4,5,5,5-Tetrafluoro-4-trifluoromethyl-1-pentanol
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
- 4,5,5,5-Tetrafluoro-2-methyl-4-(trifluoromethyl)pentanoic acid
Uniqueness
4,5,5,5-Tetrafluoro-2-(trifluoromethyl)penta-1,3-diene is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which confer distinct chemical properties. These properties make it valuable for specialized applications where high reactivity and stability are required .
Properties
CAS No. |
90278-03-8 |
|---|---|
Molecular Formula |
C6H3F7 |
Molecular Weight |
208.08 g/mol |
IUPAC Name |
4,5,5,5-tetrafluoro-2-(trifluoromethyl)penta-1,3-diene |
InChI |
InChI=1S/C6H3F7/c1-3(5(8,9)10)2-4(7)6(11,12)13/h2H,1H2 |
InChI Key |
ICJBLGJNAVPOQI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C=C(C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]quinolin-2(1H)-one](/img/structure/B14370787.png)
![2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide](/img/structure/B14370792.png)
![Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester](/img/structure/B14370800.png)

![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)




![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)

